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Compound of Interest

Compound Name: 2-(3-Benzoylphenyl)propionitrile

Cat. No.: B120230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(3-benzoylphenyl)propionitrile, a key intermediate in the synthesis of various
pharmaceuticals. The information presented herein is intended to support research,
development, and quality control activities by providing detailed spectroscopic characterization,
experimental methodologies, and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for
2-(3-benzoylphenyl)propionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.81-7.78 m 2H Aromatic H
7.74-7.72 m 1H Aromatic H
7.64-7.61 m 1H Aromatic H
7.53-7.47 m 5H Aromatic H
3.99 q,J=7.2Hz 1H CH-CN
1.68 d, J=7.2Hz 3H CHs

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (6) ppm Carbon Type
196.2 C=0 (Ketone)
138.3 Aromatic C
137.4 Aromatic C
132.8 Aromatic CH
131.9 Aromatic CH
130.0 Aromatic CH
129.2 Aromatic CH
128.6 Aromatic CH
128.5 Aromatic CH
1215 CN (Nitrile)
31.4 CH-CN

20.9 CHs

Mass Spectrometry (MS)
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Table 3: Electron lonization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Assignment

235 50.3 [M]* (Molecular lon)

208 1.9 [M-HCN]*

181 8.0 [M-C3HaN]*

158 32.0 [M-CeHs]*

130 6.3 [CoHsO]*

105 100.0 [CeHsCO]* (Benzoyl cation)
77 25.3 [CeHs]* (Phenyl cation)

Infrared (IR) Spectroscopy

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

3060 Medium Aromatic C-H Stretch

2980 Medium Aliphatic C-H Stretch

2240 Strong C=N Stretch (Nitrile)

1665 Strong C=0 Stretch (Aromatic
Ketone)

1595, 1445 Medium-Strong Aromatic C=C Stretch

700-800 Strong Aromatic C-H Bend

Interpretation of Spectroscopic Data

The spectroscopic data presented above is consistent with the structure of 2-(3-

benzoylphenyl)propionitrile.
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e 'H NMR: The aromatic region (7.47-7.81 ppm) shows a complex multiplet pattern
corresponding to the nine protons on the two phenyl rings. The quartet at 3.99 ppm and the
doublet at 1.68 ppm are characteristic of an ethyl group fragment where the methine proton
is coupled to the methyl protons.

e 13C NMR: The spectrum displays the expected number of carbon signals. The downfield
signal at 196.2 ppm is characteristic of a ketone carbonyl carbon. The signal at 121.5 ppm is
typical for a nitrile carbon. The remaining signals in the aromatic region (128.5-138.3 ppm)
and the aliphatic region (20.9, 31.4 ppm) are consistent with the proposed structure.

e Mass Spectrometry: The molecular ion peak at m/z 235 confirms the molecular weight of the
compound. The base peak at m/z 105 corresponds to the stable benzoyl cation, a common
fragment for benzophenone derivatives. The peak at m/z 77 represents the phenyl cation.
These fragmentation patterns are characteristic of the benzoylphenyl moiety.

» IR Spectroscopy: The strong absorption at 2240 cm~1 is a clear indication of the nitrile (C=N)
functional group. The strong band at 1665 cm~! is characteristic of the carbonyl (C=0)
stretching of an aromatic ketone. The absorptions in the 3000-3100 cm~* and 1400-1600
cm~1regions are typical for aromatic C-H and C=C stretching vibrations, respectively.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 2-(3-benzoylphenyl)propionitrile was dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) in a clean, dry NMR tube.

e The sample was gently agitated to ensure complete dissolution.
1H and 13C NMR Acquisition:

e Spectra were recorded on a 400 MHz NMR spectrometer.
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e For *H NMR, standard acquisition parameters were used. Chemical shifts were referenced to
the residual solvent peak of CDCIz (0 7.26 ppm).

e For 3C NMR, a proton-decoupled sequence was used to obtain singlets for all carbon
atoms. Chemical shifts were referenced to the solvent peak of CDCIz (& 77.16 ppm).

Mass Spectrometry (MS)

Sample Introduction and lonization:

e Asmall amount of the sample was introduced into the mass spectrometer via a direct
insertion probe.

e The sample was vaporized by heating, and the gaseous molecules were ionized using
electron ionization (El) at 70 eV.

Mass Analysis:

e The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)
by a quadrupole or magnetic sector mass analyzer.

o A detector recorded the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o A few milligrams of 2-(3-benzoylphenyl)propionitrile were thoroughly ground with
approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

o The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
IR Spectrum Acquisition:
e The KBr pellet was placed in the sample holder of an FT-IR spectrometer.

e The spectrum was recorded over the range of 4000-400 cm~1, and the background spectrum
of a blank KBr pellet was automatically subtracted.
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 2-(3-benzoylphenyl)propionitrile.
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Caption: Workflow of Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-
Benzoylphenyl)propionitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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